1-((6-Methylpyridin-3-yl)methyl)piperazine is an organic compound with the molecular formula . It is categorized as a derivative of piperazine, characterized by the presence of a 6-methylpyridin-3-ylmethyl group attached to one of its nitrogen atoms. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized primarily through organic reactions involving piperazine and 6-methylpyridin-3-ylmethyl chloride. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The compound's unique structure allows it to interact with biological systems, making it a subject of study in pharmacology and medicinal chemistry.
The synthesis of 1-((6-Methylpyridin-3-yl)methyl)piperazine typically involves a nucleophilic substitution reaction where piperazine reacts with 6-methylpyridin-3-ylmethyl chloride. The reaction generally requires a base, such as sodium hydroxide, to facilitate the process. The following steps outline the synthesis:
In industrial settings, this process can be scaled up using continuous flow reactors or automated systems to enhance yield and purity.
The molecular structure of 1-((6-Methylpyridin-3-yl)methyl)piperazine features a piperazine ring with a methyl group on the pyridine ring at the 6-position. The key structural elements include:
1-((6-Methylpyridin-3-yl)methyl)piperazine can undergo several chemical transformations:
The mechanism of action for 1-((6-Methylpyridin-3-yl)methyl)piperazine involves its interaction with specific biological targets, including enzymes and receptors. The binding affinity of this compound may modulate enzymatic activity or receptor signaling pathways, potentially leading to various pharmacological effects. The precise molecular interactions depend on the context of use, such as therapeutic applications or biochemical assays.
1-((6-Methylpyridin-3-yl)methyl)piperazine exhibits several notable physical properties:
The chemical properties include:
Relevant data on melting points, boiling points, and specific reactivity profiles are often determined through experimental methods during synthesis.
1-((6-Methylpyridin-3-yl)methyl)piperazine has diverse applications across several scientific domains:
1-((6-Methylpyridin-3-yl)methyl)piperazine represents a privileged scaffold in medicinal chemistry, integrating a pyridine ring with a piperazine moiety through a methylene linker. This hybrid structure combines the hydrogen-bonding capability and metabolic resilience of the 6-methylpyridine unit with the conformational flexibility and basicity of the piperazine ring. The compound serves as a critical synthon for designing ligands targeting central nervous system (CNS) disorders, oncology, and inflammation, owing to its favorable physicochemical properties and ability to enhance target engagement through optimized steric and electronic interactions [1] [7]. Its structural modularity facilitates rapid derivatization, positioning it as a cornerstone in rational drug design.
The 1-((6-methylpyridin-3-yl)methyl)piperazine scaffold exemplifies strategic heterocyclic fusion in drug discovery. The 6-methylpyridine component contributes to:
Concurrently, the piperazine ring provides:
Table 1: Comparative Drug-Likeness Attributes of Heterocyclic Systems
Heterocycle | logP Range | pKa (Basic) | Hydrogen Bond Acceptors | Metabolic Stability |
---|---|---|---|---|
Piperazine | -0.5–1.2 | 9.1–9.8 | 2 | Moderate |
6-Methylpyridine | 1.0–1.8 | 6.0–6.5 | 1 | High |
1-((6-Methylpyridin-3-yl)methyl)piperazine | 1.5–2.3 | 8.5–9.2 | 3 | High |
This synergy is evidenced in kinase inhibitors (e.g., CDK4/6 antagonists), where the scaffold positions pharmacophores optimally within ATP-binding clefts while improving pharmacokinetic profiles [2]. The methylene linker acts as a torsional spacer, decoupling ring dynamics to minimize entropic penalties upon target binding [7].
Piperazine derivatives have evolved from anthelmintic agents to targeted therapeutics, with 1-((6-methylpyridin-3-yl)methyl)piperazine emerging as a key intermediate in modern drug discovery:
Table 2: Evolution of Piperazine-Based Therapeutics Featuring Pyridylmethyl Motifs
Year | Therapeutic Agent | Indication | Role of 1-((6-Methylpyridin-3-yl)methyl)piperazine Derivative | Synthetic Advance |
---|---|---|---|---|
2015 | Palbociclib | Breast cancer | Solvent-exposed hinge region binder in CDK4/6 | SNAr with 5-bromo-2-nitropyridine |
2017 | Ribociclib | Breast cancer | Kinase affinity modulator | LiHMDS-mediated metal-free coupling |
2021 | Abemaciclib | Breast cancer | Conformational anchor | Pd-catalyzed Buchwald–Hartwig amination |
2023 | κ-opioid antagonists (e.g., 11a) | Pain management | Bioavailability enhancer | Reductive amination of 6-methylnicotinaldehyde |
Synthetic routes have advanced from classical nucleophilic aromatic substitution (SNAr) to sophisticated cross-coupling methodologies. For example, early routes to palbociclib intermediates suffered from low yields (38%) due to poor leaving-group efficacy, later optimized using sulfoxide-to-chloride switching and Grignard activation [2]. Recent flow-chemistry approaches employing lithium bis(trimethylsilyl)amide (LiHMDS) achieved >90% purity by eliminating transition-metal contaminants [2] [7].
The scaffold’s modular architecture enables precise interactions with diverse biological targets:
Receptor Modulation
Enzyme Inhibition
Table 3: Structure–Activity Relationship (SAR) of Key Derivatives
Derivative | R1 Group | R2 Position | Biological Target | Potency (Ke/IC50) | Effect of Modification |
---|---|---|---|---|---|
11a | H | - | κ-opioid receptor | 0.85 nM | Baseline |
11d | 4-F | - | κ-opioid receptor | 0.76 nM | Improved hydrophobic contact |
11j | 4-Cl | - | κ-opioid receptor | 0.42 nM | Enhanced halogen bonding |
11e | - | 2-CH3 | κ-opioid receptor | 0.17 nM | Steric occlusion of off-target engagement |
6c | 2-F-phenyl | - | AChE/BChE | 1.8 µM/2.3 µM | Electron-withdrawing group stabilizes oxyanion hole |
Molecular docking reveals the methylpyridine’s nitrogen forms a critical hydrogen bond with backbone amides (e.g., His84 in AChE), while the protonated piperazine interacts with catalytic carboxylates (e.g., Glu202 in AChE) [9]. Substituents on the piperazine nitrogen fine-tune selectivity: 2-fluorophenoxy groups in cholinesterase inhibitors reduce hERG affinity by 15-fold compared to unsubstituted analogs, mitigating cardiotoxicity risks [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9